Eicosapentaenoic Acid Ethyl-d5 Ester
Overview
Description
Eicosapentaenoic Acid ethyl ester-d5 is a deuterated form of Eicosapentaenoic Acid ethyl ester, which is an esterified form of the omega-3 fatty acid Eicosapentaenoic Acid. This compound is often used as an internal standard for the quantification of Eicosapentaenoic Acid ethyl ester in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Biochemical Analysis
Biochemical Properties
Eicosapentaenoic Acid Ethyl-d5 Ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of prostaglandins and thromboxanes . These interactions are critical for the regulation of inflammation and blood clotting .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to reduce inflammation and promote cardiovascular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of pro-inflammatory prostaglandins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . It has been used as an internal standard for the quantification of eicosapentaenoic acid ethyl ester by GC- or LC-MS .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . High doses have been shown to reduce inflammation and lower triglyceride levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of prostaglandins and thromboxanes . It interacts with enzymes such as cyclooxygenase and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is believed to be localized in the cell membrane where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eicosapentaenoic Acid ethyl ester-d5 can be synthesized through the esterification of Eicosapentaenoic Acid with ethanol-d5. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Eicosapentaenoic Acid ethyl ester-d5 often involves the transesterification of fish oil with ethanol-d5. This process includes steps such as extraction, refining, and ethanolysis. The resulting product is then enriched and purified using methods like high-performance countercurrent chromatography (HPCCC) to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Eicosapentaenoic Acid ethyl ester-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen. Conditions typically involve mild temperatures and the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Eicosapentaenoic Acid ethyl ester-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Eicosapentaenoic Acid ethyl ester.
Biology: Studied for its role in cellular metabolism and membrane fluidity.
Medicine: Investigated for its potential therapeutic effects in treating hypertriglyceridemia and cardiovascular diseases.
Industry: Utilized in the production of high-purity omega-3 fatty acid supplements.
Mechanism of Action
Eicosapentaenoic Acid ethyl ester-d5 exerts its effects primarily through its incorporation into cell membranes, where it modulates membrane fluidity and function. It also acts as a precursor to various bioactive lipid mediators that play roles in inflammation and cellular signaling. The compound’s deuterated form allows for precise quantification in analytical studies, aiding in the understanding of its biological effects .
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic Acid ethyl ester: The non-deuterated form, commonly used in dietary supplements.
Docosahexaenoic Acid ethyl ester: Another omega-3 fatty acid ester with similar applications.
Arachidonic Acid ethyl ester: An omega-6 fatty acid ester with distinct biological roles.
Uniqueness
Eicosapentaenoic Acid ethyl ester-d5 is unique due to its deuterated form, which provides advantages in analytical applications by serving as a stable isotope-labeled internal standard. This allows for more accurate quantification and analysis in research studies .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-/i2D3,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-GBJCQEPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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